molecular formula C12H13BrN2OS B2728046 N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 865544-43-0

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2728046
CAS No.: 865544-43-0
M. Wt: 313.21
InChI Key: MJXNRDPPXQIQLN-WYMLVPIESA-N
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Description

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position and an ethyl group at the 3rd position of the benzothiazole ring, along with a propanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Propanamide Formation: The final step involves the formation of the propanamide group, which can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-3-(phenylsulfonyl)propanamide
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity

Biological Activity

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole core with a bromo substituent and an ethyl group, which significantly influence its chemical reactivity and biological properties. The presence of the amide group enhances its interactions with biological targets.

Property Value
Molecular Formula C12H14BrN2S
Molecular Weight 300.22 g/mol
IUPAC Name This compound

Biological Activity

Research indicates that benzothiazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that benzothiazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death.
  • Anticancer Potential : this compound has been suggested as a candidate for anticancer therapy due to its ability to inhibit cell proliferation in cancer cells through apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.

The mechanism of action for this compound involves interaction with molecular targets such as enzymes and receptors:

  • Binding Affinity : The compound's bromine atom enhances its electrophilicity, allowing it to form stable complexes with nucleophilic sites on target proteins.
  • Signal Transduction Modulation : It may influence signaling pathways by modulating receptor activity or inhibiting key enzymes involved in signal transduction processes.

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range. This suggests potential for further development as an anticancer agent.
  • Antimicrobial Testing : Another study reported that a benzothiazole derivative showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Features Biological Activity Unique Characteristics
BenzothiazoleCore structureAntimicrobialLacks additional substituents
6-Bromo-benzothiazoleContains bromine at 6-positionAntioxidantSimple structure without amide functionality
N-(4-Methylbenzothiazolyl)acetamideAmide linkageAnticancerEnhanced potency due to methyl substitution

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXNRDPPXQIQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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